(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide
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Overview
Description
(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide, also known as DMFP, is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide works by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can lead to enhanced dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its role as a dopamine transporter inhibitor, (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems. This suggests that (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide may have broader effects on brain function beyond its role in regulating dopamine levels.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide in lab experiments is its selectivity for the dopamine transporter, which allows researchers to study the specific role of dopamine in various neurological disorders. However, a limitation of (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide. One area of interest is the development of more potent analogues of (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide that could be used to further investigate the role of dopamine in neurological disorders. Additionally, there is potential for (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide to be used in the development of new treatments for these disorders, although further research is needed to explore this possibility. Finally, (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide could be used as a tool to study the broader effects of dopamine on brain function and behavior.
Synthesis Methods
(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide can be synthesized through a multi-step reaction process. The starting material, 4-fluorobenzoyl chloride, is reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde to form (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide.
Scientific Research Applications
(E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide has been found to have potential in scientific research applications, particularly in the field of neuroscience. Studies have shown that (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide can act as a selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes (E)-N'-(3,4-dimethoxybenzylidene)-1-(4-fluorobenzoyl)piperidine-4-carbohydrazide a promising compound for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-29-19-8-3-15(13-20(19)30-2)14-24-25-21(27)16-9-11-26(12-10-16)22(28)17-4-6-18(23)7-5-17/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXLCLVJHZIKOS-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
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